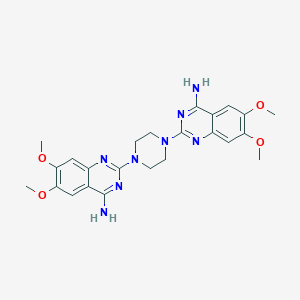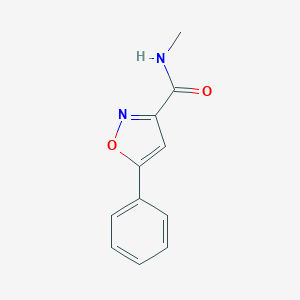
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine
描述
1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine is a useful research compound. Its molecular formula is C24H28N8O4 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Doxazosin impurity H, also known as “2,2’-(Piperazine-1,4-diyl)bis(6,7-dimethoxyquinazolin-4-amine)” or “1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine”, is a quinazoline compound that selectively inhibits the alpha-1 subtype of alpha-adrenergic receptors . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, as well as in the vascular smooth muscle .
Mode of Action
The compound acts as an antagonist at alpha-1 adrenergic receptors, blocking the binding of norepinephrine, a neurotransmitter . This blockade results in the relaxation of smooth muscle in the prostate and bladder neck, improving urine flow and reducing the symptoms of benign prostatic hyperplasia . In the vascular smooth muscle, this action leads to vasodilation and a decrease in total peripheral resistance and blood pressure .
Biochemical Pathways
It is known that the compound’s action on alpha-1 adrenergic receptors disrupts the normal sympathetic nervous system signaling in the targeted tissues . This disruption can lead to changes in various downstream physiological processes, such as blood pressure regulation and urinary function .
Pharmacokinetics
Doxazosin is extensively metabolized, with only about 5% of the administered dose excreted unchanged in urine . The compound has a relatively long plasma half-life, allowing for once-daily administration . The clearance of doxazosin, presumably in the liver, involves the production of mainly O-demethylated and C-hydroxylated metabolites . The relative bioavailability of doxazosin is approximately 60% .
Action Environment
The action of Doxazosin impurity H can be influenced by various environmental factors. For instance, the presence of food can increase the maximum plasma concentration and area under the concentration-time curve of the compound . Furthermore, the compound’s pharmacokinetics and bioavailability can be affected by factors such as age, gender, and hepatic function .
属性
IUPAC Name |
2-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O4/c1-33-17-9-13-15(11-19(17)35-3)27-23(29-21(13)25)31-5-7-32(8-6-31)24-28-16-12-20(36-4)18(34-2)10-14(16)22(26)30-24/h9-12H,5-8H2,1-4H3,(H2,25,27,29)(H2,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWKWPCORQUMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C4=NC5=CC(=C(C=C5C(=N4)N)OC)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145536 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102839-00-9 | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[6,7-dimethoxy-2,2'-(1,4-piperazindiyl)-4-chinazolinamin] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ7F9EWD85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the synthesis of 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride relevant in the context of Terazosin Hydrochloride production?
A1: this compound dihydrochloride is identified as "Impurity E" in Terazosin Hydrochloride drug substance. [] The synthesis of this impurity is crucial for several reasons:
- Quality Control: Having a reliable synthetic route to Impurity E allows for the production of reference standards. These standards are essential for analytical methods used to quantify Impurity E levels in Terazosin Hydrochloride drug substance, ensuring it meets regulatory requirements for purity. []
- Safety and Efficacy: The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a drug product. By synthesizing and characterizing Impurity E, researchers can investigate its potential toxicological effects and any impact it may have on the drug's stability, efficacy, and overall quality. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)









